molecular formula C13H14ClF2NO B14779594 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide

3-Chloro-N-cyclohexyl-2,4-difluorobenzamide

Katalognummer: B14779594
Molekulargewicht: 273.70 g/mol
InChI-Schlüssel: ICAOFODULAHGMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-cyclohexyl-2,4-difluorobenzamide is a chemical compound with the molecular formula C13H14ClF2NO It is a derivative of benzamide, featuring a chloro group at the 3-position, cyclohexyl group at the nitrogen, and two fluorine atoms at the 2 and 4 positions on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide typically involves the following steps:

    Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to form 3-chloro-2,4-difluoroaniline.

    Amidation: Finally, the chlorinated aniline reacts with cyclohexyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-cyclohexyl-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation can lead to different amine or ketone derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-cyclohexyl-2,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide involves its interaction with specific molecular targets. The chloro and fluorine substituents on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-N-cyclohexyl-2,6-difluorobenzamide
  • 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide

Uniqueness

This compound is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. The presence of both chloro and fluorine atoms on the benzene ring can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H14ClF2NO

Molekulargewicht

273.70 g/mol

IUPAC-Name

3-chloro-N-cyclohexyl-2,4-difluorobenzamide

InChI

InChI=1S/C13H14ClF2NO/c14-11-10(15)7-6-9(12(11)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)

InChI-Schlüssel

ICAOFODULAHGMF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=C(C(=C(C=C2)F)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.